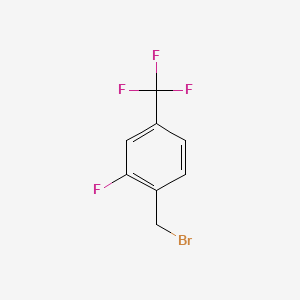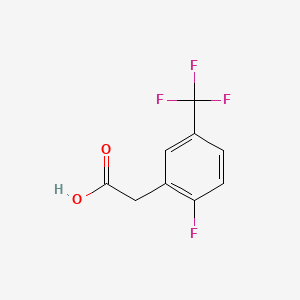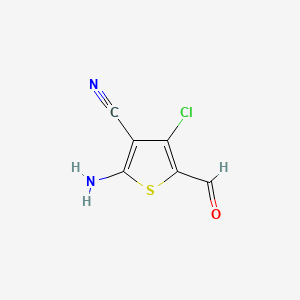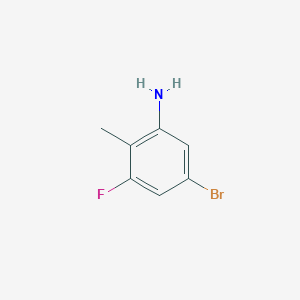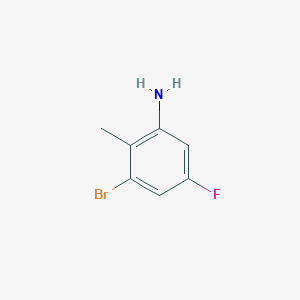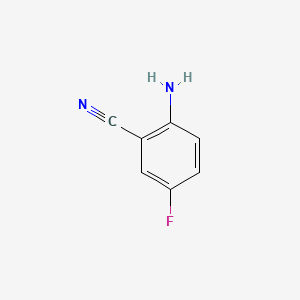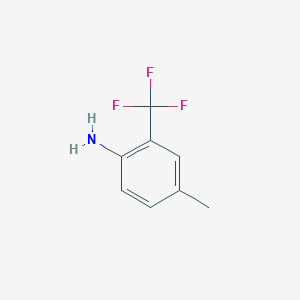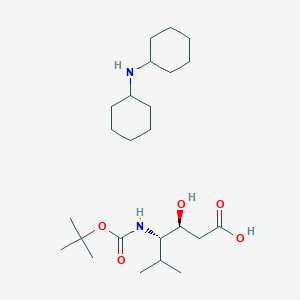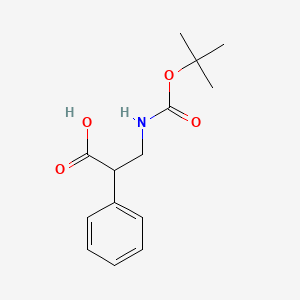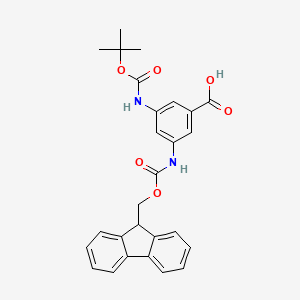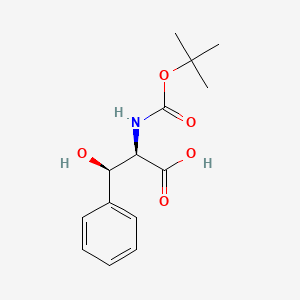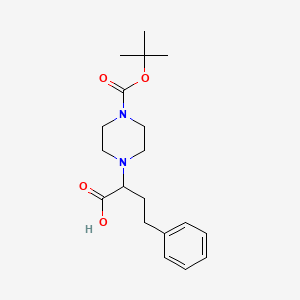
2-(4-Boc-piperazinyl)-4-phenylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Boc-piperazinyl)-4-phenylbutanoic acid is a synthetic organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the piperazine ring, which is further connected to a phenylbutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Boc-piperazinyl)-4-phenylbutanoic acid typically involves the following steps:
Protection of Piperazine: The piperazine ring is protected by introducing a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Phenylbutanoic Acid Moiety: The phenylbutanoic acid moiety is synthesized separately, often starting from a phenylacetic acid derivative. The synthesis may involve steps such as alkylation, reduction, and oxidation to achieve the desired structure.
Coupling Reaction: The protected piperazine and the phenylbutanoic acid moiety are then coupled together using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, solvent, and reaction time are optimized to maximize yield and purity.
Purification Techniques: Techniques such as crystallization, recrystallization, and chromatography are employed to purify the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Boc-piperazinyl)-4-phenylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The phenylbutanoic acid moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the phenylbutanoic acid moiety to alcohols or alkanes.
Substitution: The Boc-protected piperazine ring can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-(4-Boc-piperazinyl)-4-phenylbutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biology: Studied for its potential interactions with biological targets, including neurotransmitter receptors and ion channels.
Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Boc-piperazinyl)-4-phenylbutanoic acid involves its interaction with specific molecular targets. As a piperazine derivative, it may interact with neurotransmitter receptors and ion channels, leading to changes in their activity. The exact molecular pathways and targets are still under investigation, but it is believed that the compound can modulate various biochemical pathways by binding to specific sites on target proteins.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)acetic acid: Similar in structure but with an acetic acid moiety instead of phenylbutanoic acid.
4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid: Similar but lacks the phenyl group.
1-Boc-4-(2-formylphenyl)piperazine: Contains a formyl group instead of the phenylbutanoic acid moiety.
Uniqueness
2-(4-Boc-piperazinyl)-4-phenylbutanoic acid is unique due to the presence of both the Boc-protected piperazine ring and the phenylbutanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-phenylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-18(24)21-13-11-20(12-14-21)16(17(22)23)10-9-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXHCEPJOKHODN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(CCC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376116 |
Source


|
| Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-45-3 |
Source


|
| Record name | 4-[(1,1-Dimethylethoxy)carbonyl]-α-(2-phenylethyl)-1-piperazineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
